1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea
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Overview
Description
- The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Urea Formation:
- The final step involves the reaction of the oxazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Oxazole Ring:
- Starting with a suitable precursor, such as 3,5-dimethyl-4-nitroisoxazole, the nitro group is reduced to an amine.
- The amine is then cyclized to form the oxazole ring under acidic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]amine: Similar structure but with an amine group instead of a urea linkage.
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]carbamate: Contains a carbamate group, offering different reactivity and biological properties.
Uniqueness: 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea is unique due to its combination of an oxazole ring and a cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-15(13(2)23-21-12)19-16(22)20-18(10-11-18)17(3,4)14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGRQXBEFOZYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)NC2(CC2)C(C)(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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